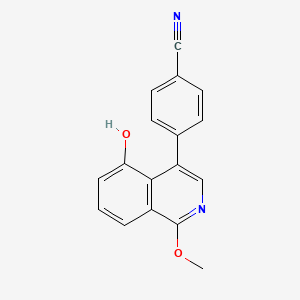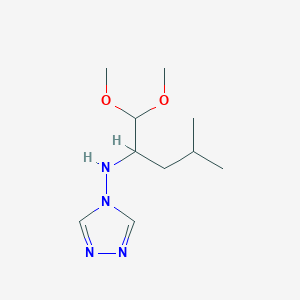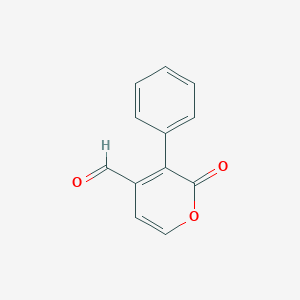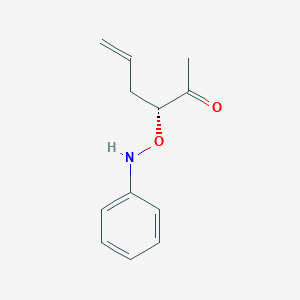![molecular formula C15H17NO3S B12521663 3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid CAS No. 819862-88-9](/img/structure/B12521663.png)
3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid is an organic compound that features a biphenyl group attached to an amino-propane sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid typically involves the reaction of 4-aminobiphenyl with 1,3-propane sultone. The reaction is carried out under acidic conditions, which facilitates the formation of the sulfonic acid group. The general reaction scheme is as follows:
Starting Materials: 4-aminobiphenyl and 1,3-propane sultone.
Reaction Conditions: Acidic medium, typically using a strong acid like hydrochloric acid.
Procedure: The 4-aminobiphenyl is dissolved in an appropriate solvent, and 1,3-propane sultone is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Cyclohexyl derivatives.
Substitution: Alkylated or acylated biphenyl derivatives.
Scientific Research Applications
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and catalysts.
Mechanism of Action
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic regions of proteins or cell membranes, while the sulfonic acid group can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: A precursor in the synthesis of the target compound.
1,3-Propane Sultone: Another precursor used in the synthesis.
Biphenyl-4-sulfonic Acid: A structurally related compound with similar properties.
Uniqueness
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid is unique due to the presence of both the biphenyl and sulfonic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
819862-88-9 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(4-phenylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H17NO3S/c17-20(18,19)12-4-11-16-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2,(H,17,18,19) |
InChI Key |
TVMQBTKBXYLWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)

![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)

![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)


![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
